molecular formula C9H11ClO4S B1448388 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride CAS No. 1365957-71-6

2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride

Cat. No. B1448388
M. Wt: 250.7 g/mol
InChI Key: VMMRLRFODPRYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1365957-71-6 . It has a molecular weight of 250.7 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC Name of the compound is 2-(2-methoxyethoxy)benzenesulfonyl chloride . Its InChI Code is 1S/C9H11ClO4S/c1-13-6-7-14-8-4-2-3-5-9(8)15(10,11)12/h2-5H,6-7H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a liquid in its physical form . It has a molecular weight of 250.7 . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis of Sulfonated Compounds

Research shows that compounds related to 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride are used in the synthesis of sulfonated compounds through reactions with different reagents. For example, 2,2-Bis(alkoxy-NNO-azoxy)propane-1,3-diols react with sulfonyl chlorides to afford methane-, trifluoromethane-, benzene-, and toluenesulfonates (sulfonic esters) (Zyuzin, 2014). This illustrates the role of similar compounds in generating sulfonated benzoxepines through a visible light photocatalyzed cascade sulfonylation/cyclization, showing wide substrate scope and excellent functional group tolerance (Zhou et al., 2021).

Electrochemical Reduction Studies

In electrochemical studies, related compounds are used to explore the reductive cleavage of the alkyl–sulfur bond of phenyl sulfones, demonstrating the potential for selective reduction processes (Fietkau et al., 2006).

Synthesis of Ortho-sulfonylated Phenols

Palladium-catalyzed direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides as reagents has been developed to synthesize ortho-sulfonylated phenols. This method is applicable for both electron-rich and electron-deficient substrates, highlighting the versatility of sulfonyl chlorides in organic synthesis (Xu et al., 2015).

Biological Screening

A series of N-substituted sulfonamides have been synthesized from reactions involving benzene sulfonyl chloride. These compounds were screened against various enzymes, showing that specific derivatives exhibit good inhibitory potential against lipoxygenase, suggesting potential therapeutic applications (Rehman et al., 2011).

Safety And Hazards

The compound has been classified with the signal word "Danger" . The hazard statements associated with it are H302 and H314 . The precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .

properties

IUPAC Name

2-(2-methoxyethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO4S/c1-13-6-7-14-8-4-2-3-5-9(8)15(10,11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMRLRFODPRYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.